![molecular formula C21H20N4O2 B7751647 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7751647.png)
2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a pyrrole ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Quinazolinone Core Formation: The quinazolinone core is often synthesized via a cyclization reaction involving anthranilic acid derivatives and an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the pyrrole ring with the quinazolinone core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these enzymes, the compound can exert its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-amino-1-(4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one
- 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-chloro-1H-quinazolin-4-one
Uniqueness
2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one is unique due to the presence of both the quinazolinone and pyrrole moieties, which contribute to its diverse biological activities and potential applications. The specific substitution pattern on the phenyl ring and the quinazolinone core also distinguishes it from similar compounds, potentially leading to different pharmacological profiles and applications.
Properties
IUPAC Name |
2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-3-13-5-7-14(8-6-13)25-11-17(26)18(19(25)22)20-23-16-9-4-12(2)10-15(16)21(27)24-20/h4-10H,3,11,22H2,1-2H3,(H,23,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJSDFOAQSKMPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=C(N3)C=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![butyl 4-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2H-pyrrol-1-yl]benzoate](/img/structure/B7751579.png)
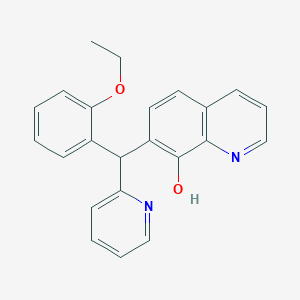
![7-[(2,4-Dimethylanilino)-pyridin-2-ylmethyl]quinolin-8-ol](/img/structure/B7751589.png)
![1-(4-Ethoxyphenyl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]ethanone](/img/structure/B7751602.png)
![6-cyclohexyl-2-hydroxy-1-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B7751608.png)
![5-[(4-Ethylpiperazin-1-yl)methyl]-6-hydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one](/img/structure/B7751616.png)
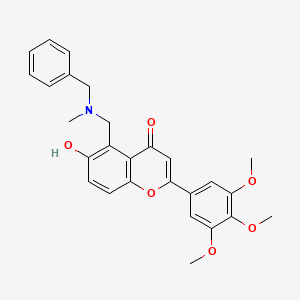
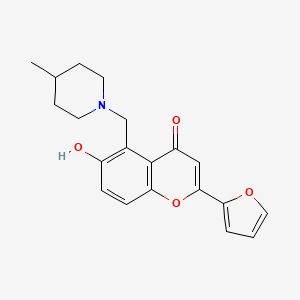
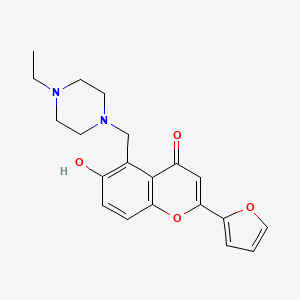
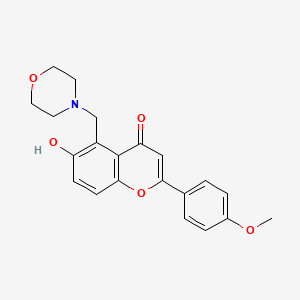
![2-[3-cyano-3-(1,3-dihydrobenzimidazol-2-ylidene)-2-oxopropyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7751643.png)
![2-[5-amino-3-oxo-1-(4-propoxyphenyl)-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one](/img/structure/B7751654.png)
![2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B7751677.png)
